molecular formula C20H28O4 B1243559 Taiwaniaquinol B

Taiwaniaquinol B

Cat. No.: B1243559
M. Wt: 332.4 g/mol
InChI Key: PZLPUCMOBKVMOI-UYAOXDASSA-N
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Description

Taiwaniaquinol B is a natural product found in Taiwania cryptomerioides with data available.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aS,9aR)-5,8-dihydroxy-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9a-tetrahydrofluoren-9-one

InChI

InChI=1S/C20H28O4/c1-10(2)11-14(21)12-13(16(23)17(11)24-6)20(5)9-7-8-19(3,4)18(20)15(12)22/h10,18,21,23H,7-9H2,1-6H3/t18-,20-/m1/s1

InChI Key

PZLPUCMOBKVMOI-UYAOXDASSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCCC([C@H]3C2=O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3C2=O)(C)C)C)O

Synonyms

taiwaniaquinol B

Origin of Product

United States

Chemical Reactions Analysis

Lewis Acid-Promoted Cyclization Cascades

The tricyclic core is assembled via BiCl₃-mediated cascade cyclization (Figure 1B). This one-pot process involves:

  • Electrophilic aromatic substitution at the C11 position.

  • Intramolecular aldol condensation to form the central five-membered ring .

Optimized Conditions

  • Catalyst: 20 mol% BiCl₃

  • Solvent: Toluene, 80°C

  • Yield: 64% (tetrahydrofluorene intermediate)

Domino Friedel-Crafts Acylation/α-Alkylation

A tandem reaction using BF₃·OEt₂ promotes simultaneous Friedel-Crafts acylation and α-tert-alkylation to construct the 1-indanone subunit (Table 1) .

StepConditionsYieldProduct
Friedel-Crafts acylationBF₃·OEt₂ (2.5 eq), CH₂Cl₂, −78°C → RT78%Tricyclic ketone intermediate
α-AlkylationMeldrum’s acid, 40°C, 12 hr82%Tetracyclic core

This strategy reduced synthetic steps by 30% compared to traditional methods .

Photo-Nazarov Cyclization

A photochemical approach achieves the tricyclic core via photo-Nazarov electrocyclization , bypassing competing oxo-Michael pathways (Figure 1C) .

Critical Parameters

  • Light Source: 450 nm LEDs

  • Catalyst: None (direct irradiation)

  • Yield: 73% (tricyclic product)

  • Selectivity: >20:1 vs. oxo-Michael adducts

Oxidative Functionalization

This compound undergoes selective benzylic oxidation to form taiwaniaquinone derivatives:

Reaction Protocol

  • Oxidant: CrO₃/3,5-dimethylpyrazole

  • Solvent: CH₂Cl₂, 0°C → RT

  • Yield: 91% (ketone intermediate)

Demethylation and Rearrangement

Controlled BBr₃-mediated demethylation modifies phenolic groups without disrupting the tricyclic scaffold :

SubstrateConditionsYieldProduct
Tetrahydrofluorene 8BBr₃·SMe₂ (1.2 eq), CH₂Cl₂, −40°C68%Monodemethylated derivative

Comparative Analysis of Synthetic Routes

Table 2 summarizes efficiency metrics for major synthetic strategies:

Mechanistic Insights

  • Carbocation Intermediates : Cyclization cascades proceed via arylallyl carbocations stabilized by electron-rich aromatics .

  • Steric Control : Iridium-catalyzed borylation achieves meta-selectivity in aryl bromide synthesis (≥95% regioselectivity) .

Preparation Methods

Fillion’s Pioneering Total Synthesis

The first total synthesis of racemic taiwaniaquinol B, reported by Fillion and coworkers in 2005, established a 15-step sequence with a 6% overall yield. The critical transformation involved a TMSOTf-mediated domino intramolecular Friedel-Crafts acylation followed by carbonyl α-tert-alkylation (Scheme 1).

Key Steps:

  • Meldrum’s Acid Utilization : The reaction leveraged Meldrum’s acid derivative 198 to undergo sequential electrophilic aromatic substitution and decarboxylation, forming the sterically congested 1-indanone core 200 in 70% yield.

  • Diastereoselectivity : The cascade proceeded with complete cis-fused [6-5-6] tricycle selectivity, attributed to the steric guidance of the TMSOTf-Lewis acid and nitromethane solvent.

  • Late-Stage Functionalization : BCl₃-mediated demethylation and CAN oxidation furnished the hydroquinone moiety, completing the synthesis in 47% yield over three steps.

Mechanistic Insights :
The domino sequence initiates with TMSOTf activating the Meldrum’s acid carbonyl, triggering electrophilic acylation at the ortho-position of the arene. Subsequent decarboxylation generates an enolate, which undergoes tert-alkylation with the adjacent isopropyl group, forming the quaternary carbon center.

Enantioselective Synthesis via Iridium/Palladium Catalysis

Buchwald-Hartwig α-Arylation Approach

Hartwig and colleagues achieved the first enantioselective synthesis of (−)-taiwaniaquinol B in 2011, completing the route in 12 steps with 11.9% overall yield. This method introduced asymmetric catalysis to construct the benzylic quaternary stereocenter.

Strategic Highlights:

  • Iridium-Catalyzed C–H Borylation : Meta-bromination of 2-isopropyl-1,3-dimethoxybenzene via iridium-catalyzed borylation and CuBr₂-mediated halogenation provided aryl bromide 10 in 85% yield.

  • Palladium-Catalyzed α-Arylation : Asymmetric α-arylation of ketone 11 with aryl bromide 10 using a Josiphos ligand established the quaternary stereocenter with 92% ee.

  • BiCl₃-Promoted Cyclization : Epoxide 9 underwent BiCl₃-mediated cyclization to form the tricyclic core 8 , which was elaborated to (−)-taiwaniaquinol B via hydroboration-oxidation and CAN-mediated oxidation.

Advantages :

  • Catalytic Asymmetry : Avoided chiral pool starting materials, enabling access to both enantiomers.

  • Scalability : Key steps performed on multi-gram scales, demonstrating practical utility.

Tandem Acylation-Nazarov Cyclization Route

She’s Concise Synthesis

She and coworkers developed a 9-step synthesis of racemic this compound using a tandem acylation-Nazarov cyclization (Scheme 2).

Procedure Overview:

  • TFAA/ZnCl₂-Mediated Cascade : Resorcinol dimethyl ether 1 and β-cyclogeranic acid 2 reacted via TFAA/ZnCl₂ catalysis, yielding tricyclic ketone 3 in 57% yield.

  • Selective Demethylation : BBr₃ selectively demethylated the ketone-adjacent methoxy group, affording phenol 4 in 80% yield.

  • Hydrogenation and Oxidation : Wolff–Kishner reduction and CrO₃ oxidation furnished this compound in 52% overall yield from 4 .

Limitations :

  • Reduction Challenges : Direct reduction of ketone 4 to alkane 6 required hydrogenation due to failed Clemmensen conditions.

Nazarov Cyclization Approaches

Trauner’s Nazarov Cyclization Strategy

Trauner’s group utilized a Nazarov cyclization to construct the tricyclic core, completing racemic this compound in 8 steps (18% yield).

Critical Transformations:

  • Nazarov Cyclization : Treatment of dienone 212 with TMSOTf induced a 4π-electrocyclic closure, forming the [6-5-6] framework.

  • Endgame Modifications : CAN oxidation and Na₂S₂O₄ reduction installed the hydroquinone system, mirroring Fillion’s protocol.

Comparison to Fillion :

  • Step Economy : Fewer steps but comparable overall yield due to higher-yielding cyclization (70% vs. 57% in She’s route).

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics of this compound Syntheses

MethodStepsOverall YieldKey InnovationCatalytic AsymmetryReference
Fillion (2005)156%Domino Friedel-Crafts/alkylationNo
Hartwig (2011)1211.9%Iridium/Pd α-arylationYes (92% ee)
She (2015)914%Tandem acylation-NazarovNo
Trauner (2007)818%Nazarov cyclizationNo

Table 2: Critical Reaction Conditions

Reaction TypeReagents/CatalystsYieldSelectivityReference
Domino Friedel-CraftsTMSOTf, CH₃NO₂70%cis-[6-5-6]
Asymmetric α-arylationPd(OAc)₂, Josiphos ligand85%92% ee
Nazarov cyclizationTMSOTf, BiCl₃64%Single diastereomer
Tandem acylationTFAA, ZnCl₂57%cis-[6-5-6]

Q & A

Q. What are the key synthetic strategies for constructing Taiwaniaquinol B’s tricyclic core?

The tricyclic 6-5-6 fused system is typically synthesized via domino intramolecular Friedel-Crafts acylation followed by carbonyl α-tert-alkylation. This method leverages Meldrum’s acid as a dual activator, enabling sequential C–C bond formation under Lewis acid catalysis (e.g., BF₃·Et₂O). Critical steps include precursor design with proper steric alignment and temperature control to avoid side reactions .

Q. What are the major challenges in synthesizing this compound’s stereochemistry?

The cis-5-6 fused ring system is thermodynamically favored, but achieving high regioselectivity requires precise control of reaction conditions (e.g., solvent polarity, catalyst loading). Steric hindrance in the tricyclic core complicates functionalization, necessitating protecting group strategies or late-stage modifications .

Advanced Research Questions

Q. How can divergent synthesis approaches optimize the production of this compound derivatives?

Divergent synthesis involves modifying intermediate branching points. For example, Li Ang’s group achieved four Taiwan杉quinoids from a common precursor by varying oxidation states and cyclization conditions. Key parameters include pH-sensitive ketone reduction and selective epoxidation .

Q. What methodological advancements address enantioselective synthesis of this compound?

Asymmetric catalysis using iridium-mediated borylation and palladium-catalyzed α-arylation enables enantioselective construction of the aromatic moiety. This approach requires chiral ligands (e.g., Segphos) and rigorous kinetic resolution to suppress racemization .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or X-ray data can arise from dynamic conformational changes or crystal packing effects. Mitigation strategies include:

  • Comparative analysis with synthetic intermediates .
  • Isotopic labeling to track signal splitting patterns .
  • Computational validation (DFT calculations) to correlate observed spectra with predicted structures .

Q. What experimental designs differentiate thermodynamic vs. kinetic control in this compound’s ring formation?

To probe control mechanisms:

  • Conduct time-course studies at varying temperatures to isolate intermediates.
  • Use low-temperature quenching (e.g., –78°C) to trap kinetic products.
  • Compare product ratios under reversible (thermodynamic) vs. irreversible (kinetic) conditions .

Q. How can multi-step reaction efficiency be improved for this compound’s total synthesis?

Optimize domino reactions to reduce step count. For example, Tang et al. streamlined the synthesis via a one-pot Friedel-Crafts/alkylation sequence, achieving a 45% yield improvement by adjusting solvent (toluene) and catalyst (FeCl₃) .

Q. What statistical methods validate reproducibility in this compound bioactivity studies?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) when testing multiple hypotheses (e.g., kinase inhibition assays). This minimizes Type I errors while maintaining power, especially in high-throughput screening .

Q. Methodological Notes

  • Data Reporting : Follow ICH guidelines for documenting synthetic protocols, including raw spectral data and crystallographic parameters .
  • Ethical Standards : Ensure traceability of all synthetic intermediates and cite prior work to avoid redundancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Taiwaniaquinol B
Reactant of Route 2
Taiwaniaquinol B

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